molecular formula C19H20N2O2 B2588829 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 1393594-51-8

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2588829
CAS No.: 1393594-51-8
M. Wt: 308.381
InChI Key: WIILWTIRHKFPEW-UHFFFAOYSA-N
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Description

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is a complex organic compound that features both benzimidazole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 5-allyl-2-methoxyphenol with an appropriate benzimidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-imidazole
  • 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-pyrrole

Uniqueness

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzimidazole and phenoxy groups makes it particularly versatile for various applications.

Properties

IUPAC Name

2-[1-(2-methoxy-5-prop-2-enylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILWTIRHKFPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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